molecular formula C10H10Cl2N2O B3418013 {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1184969-23-0

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No.: B3418013
CAS No.: 1184969-23-0
M. Wt: 245.10 g/mol
InChI Key: WZZSRYJJKIDOMZ-UHFFFAOYSA-N
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Description

Chemical Name: {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride CAS No.: 1160245-59-9 Molecular Formula: C₁₀H₁₀Cl₂N₂O Molecular Weight: 245.10 g/mol Key Properties:

  • Hydrogen Bond Donors/Acceptors: 2/3
  • Topological Polar Surface Area (TPSA): 52 Ų
  • Safety: Classified as an irritant (H302: harmful if swallowed)
  • Structure: Features a 2-chlorophenyl-substituted isoxazole ring linked to a methylamine group, protonated as a hydrochloride salt.

Properties

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O.ClH/c11-9-4-2-1-3-8(9)10-5-7(6-12)13-14-10;/h1-5H,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZSRYJJKIDOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184969-23-0
Record name [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common .

Chemical Reactions Analysis

Types of Reactions

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly impacts electronic and steric properties. Key analogs include:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 2-Chlorophenyl C₁₀H₁₀Cl₂N₂O 245.10 Ortho-Cl; moderate steric hindrance
{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride 4-Chlorophenyl C₁₀H₁₀Cl₂N₂O 245.10 Para-Cl; less steric hindrance, enhanced electronic effects
{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride 3-Methoxyphenyl C₁₁H₁₃ClN₂O₂ 240.69 Methoxy (electron-donating) vs. Cl (electron-withdrawing); reduced polarity
{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride 2-Thienyl C₈H₉ClN₂OS 216.69 (est.) Thiophene ring (sulfur-containing); altered aromaticity and solubility

Physicochemical Properties

  • Solubility : The hydrochloride salt form enhances water solubility compared to free bases. For example, the free base ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine (C₁₀H₉ClN₂O, MW 208.64) lacks ionic character, reducing aqueous solubility .

Biological Activity

The compound {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a derivative of isoxazole, a five-membered heterocyclic compound with significant biological activity. Isoxazole derivatives have been studied for their potential therapeutic effects, particularly in cancer research and neuropharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.

  • Chemical Formula: C10H9ClN2O
  • Molecular Weight: 208.64 g/mol
  • SMILES Notation: NCC1=NOC(C2=CC=CC=C2Cl)=C1
  • InChI Key: MOQQYZHQEGCEFM-UHFFFAOYSA-N

Isoxazole derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, this compound has been implicated in the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are considered targets for cancer therapy. The compound exhibits selective inhibition across different HDAC isoforms, demonstrating lower IC50 values at HDAC-6 compared to other isoforms, indicating its potential as an anticancer agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The following table summarizes key findings related to the anticancer activity of isoxazole derivatives:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.4HDAC Inhibition
Compound BHeLa (Cervical)3.2Apoptosis Induction
This compoundA549 (Lung)TBDTBD

Neuropharmacological Effects

Isoxazole derivatives have also been studied for their effects on neurotransmitter systems. Research indicates that these compounds can modulate the activity of neurotransmitter receptors, including AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. The compound's ability to enhance cognitive functions without the excitotoxic side effects typically associated with direct agonists makes it a candidate for further exploration in neuropharmacology .

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in improved memory performance in behavioral tests, suggesting its potential as a cognitive enhancer.
  • In Vitro Assays : In vitro assays using human primary fibroblasts showed that the compound exhibited antioxidant properties, comparable to established antioxidants like quercetin. This suggests a dual role in both neuroprotection and anticancer activity .

Safety Profile

The safety profile of this compound is critical for its development as a therapeutic agent. Preliminary toxicity studies indicate that the compound has acute toxicity classifications (Acute Tox. 3 Oral), necessitating careful handling and further toxicological evaluations to determine safe dosage ranges for potential therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
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